molecular formula C10H7NO3 B4585325 4H-1-Benzopyran-2-carboxamide, 4-oxo- CAS No. 33543-89-4

4H-1-Benzopyran-2-carboxamide, 4-oxo-

Cat. No.: B4585325
CAS No.: 33543-89-4
M. Wt: 189.17 g/mol
InChI Key: MAKIKFDCXZZVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-2-carboxamide, 4-oxo-, typically involves the reaction of chromone derivatives with amines. One common method includes the reaction of 4-oxo-4H-1-benzopyran-3-yl-carboxaldehyde with amines under basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the carboxamide derivative.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-2-carboxamide, 4-oxo-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromone derivatives, which can have enhanced biological activities and different physicochemical properties .

Scientific Research Applications

4H-1-Benzopyran-2-carboxamide, 4-oxo-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-2-carboxamide, 4-oxo-, involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • Chromone-2-carboxylic acid
  • Chromone-3-carboxylic acid
  • 4-Formylbenzoic acid

Uniqueness

4H-1-Benzopyran-2-carboxamide, 4-oxo-, is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its ability to undergo various chemical modifications also makes it a versatile compound for developing new drugs and materials .

Properties

IUPAC Name

4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c11-10(13)9-5-7(12)6-3-1-2-4-8(6)14-9/h1-5H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKIKFDCXZZVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187202
Record name 4H-1-Benzopyran-2-carboxamide, 4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33543-89-4
Record name 4H-1-Benzopyran-2-carboxamide, 4-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033543894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-2-carboxamide, 4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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